(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Description
(2Z)-1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The compound features a 3,4-dimethoxyphenyl group at the 1-position and a dimethylamino substituent at the 3-position of the propenone backbone. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Synthesis: The compound is synthesized via a condensation reaction between substituted acetophenones and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Under reflux conditions (90°C, 5–6 hours), the reaction proceeds with high efficiency, yielding the product in 90% after extraction and solvent removal .
Properties
IUPAC Name |
(Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCYQIUOSDKPA-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the (2Z) isomer. The general reaction scheme is as follows:
Starting Materials: 3,4-dimethoxybenzaldehyde and dimethylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Procedure: The 3,4-dimethoxybenzaldehyde is first dissolved in the solvent, followed by the addition of dimethylamine and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Features :
- 3,4-Dimethoxyphenyl group : Electron-donating methoxy groups enhance solubility and influence electronic interactions.
- (Z)-Configuration : The stereochemistry may impact molecular packing and biological activity.
Structural Analogues and Substituent Effects
The compound belongs to a broader class of α,β-unsaturated ketones (chalcones). Below is a comparative analysis with structurally related derivatives:
Key Observations:
Electronic Effects: Methoxy groups (electron-donating) in the target compound increase solubility and resonance stabilization compared to halogenated analogs (e.g., 4-fluorophenyl derivatives) .
Steric and Conformational Differences :
- Bulky substituents like adamantyl reduce solubility but improve thermal stability .
- Dihedral angles between aromatic rings in fluorophenyl analogs (7.14°–56.26°) suggest conformational flexibility, whereas methoxy groups may enforce planar configurations due to resonance .
Biological Relevance :
- Antibacterial activity is hypothesized for the target compound due to its structural similarity to Schiff base derivatives with reported efficacy .
- Fluorinated analogs exhibit higher membrane permeability, advantageous in drug design .
Physicochemical Properties
- Melting Points : Methoxy-substituted chalcones generally exhibit lower melting points (e.g., 120–140°C) due to reduced crystallinity, whereas fluorinated analogs show higher thermal stability .
- Storage: Derivatives like (2Z)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one require storage at +4°C, suggesting sensitivity to degradation .
Biological Activity
(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, also known by its chemical structure C₁₃H₁₇NO₃, is a synthetic organic compound that has gained attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₃H₁₇NO₃
- Molecular Weight : 235.29 g/mol
- CAS Number : 127172-22-9
The biological activity of (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The dimethylamino group enhances the compound's ability to interact with enzymes, potentially inhibiting their activity.
- Receptor Binding : The presence of the 3,4-dimethoxyphenyl group may improve binding affinity to specific receptors involved in cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one exhibits promising anticancer activity. For example:
- Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that the compound significantly reduces cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range (approximately 10 µM) for several tested cell lines.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Preliminary tests indicated:
- Inhibition of Bacterial Growth : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Case Studies
Several research studies have focused on the biological activity of (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one:
-
Study on Anticancer Activity :
- Researchers evaluated the cytotoxic effects of the compound on breast cancer cells (MCF-7). Results showed a reduction in cell proliferation by over 70% at concentrations above 10 µM.
- Mechanistic studies indicated that the compound induces apoptosis through mitochondrial pathways.
-
Antimicrobial Evaluation :
- A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed a significant reduction in bacterial load in treated cultures compared to controls.
Data Tables
| Biological Activity | IC50 / MIC Values | Cell Lines / Pathogens |
|---|---|---|
| Anticancer | ~10 µM | MCF-7 (breast cancer) |
| Antimicrobial | 5 - 20 µg/mL | Staphylococcus aureus, Escherichia coli |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
